1,2-Dichloropentane

Distillation Thermodynamics Physical Property

1,2-Dichloropentane (CAS 1674-33-5) is a vicinal dichloroalkane with the molecular formula C₅H₁₀Cl₂, belonging to the class of chlorinated hydrocarbons. Its unique feature is the presence of chlorine atoms on adjacent (C1 and C2) carbon atoms of the pentane chain.

Molecular Formula C5H10Cl2
Molecular Weight 141.04 g/mol
CAS No. 1674-33-5
Cat. No. B160153
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Technical Parameters


Basic Identity
Product Name1,2-Dichloropentane
CAS1674-33-5
Molecular FormulaC5H10Cl2
Molecular Weight141.04 g/mol
Structural Identifiers
SMILESCCCC(CCl)Cl
InChIInChI=1S/C5H10Cl2/c1-2-3-5(7)4-6/h5H,2-4H2,1H3
InChIKeyPPLBPDUKNRCHGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloropentane (CAS 1674-33-5): A Positionally Specific Chlorinated Pentane Isomer


1,2-Dichloropentane (CAS 1674-33-5) is a vicinal dichloroalkane with the molecular formula C₅H₁₀Cl₂, belonging to the class of chlorinated hydrocarbons [1]. Its unique feature is the presence of chlorine atoms on adjacent (C1 and C2) carbon atoms of the pentane chain [2]. This specific substitution pattern fundamentally dictates its physicochemical behavior, such as boiling point (experimentally determined at 421.4–421.8 K or ~148–149 °C) and density (1.05–1.08 g/cm³) [3], and distinctively governs its chemical reactivity, notably its tendency for skeletal rearrangement under acidic conditions, setting it apart from other dichloropentane positional isomers [4].

1,2-Dichloropentane in Procurement: Why Its Adjacent Chlorine Atoms Are Not Interchangeable


In scientific and industrial procurement, specifying 'dichloropentane' without the positional designator '1,2-' introduces significant risk, as the five-carbon chain yields six positional isomers with profoundly different properties [1]. The vicinal chlorine atoms of 1,2-dichloropentane create a sterically and electronically distinct environment that governs its reactivity, volatility, and safety profile. For instance, a simple substitution with 1,5-dichloropentane would be unsuitable for applications relying on the unique vicinal dihalide chemistry of 1,2-dichloropentane, such as its use in specific elimination reactions to form alkynes [2] or its characteristic acid-catalyzed rearrangement [3]. Relying on a generic specification can lead to failed reactions, unexpected byproducts, and compromised safety, as the difference in flash point between isomers directly impacts storage and handling protocols .

1,2-Dichloropentane vs. Analogs: A Quantitative Guide to Physical and Chemical Differentiation


Comparative Boiling Point Analysis: 1,2- vs. 1,5-Dichloropentane

The boiling point of 1,2-dichloropentane is substantially lower than that of its regioisomer 1,5-dichloropentane, a direct consequence of the latter's extended, more polarizable chain. NIST/TRC experimental data reports a boiling point of 421.4 K (148.3 °C) for 1,2-dichloropentane [1], while multiple authoritative sources, including ChemSpider and Sigma-Aldrich, report a boiling point of approximately 180 °C for 1,5-dichloropentane . This difference of >30 °C is critical for separation and purification processes.

Distillation Thermodynamics Physical Property

Flash Point Safety Comparison: 1,2- vs. 1,5-Dichloropentane

The safety profile of 1,2-dichloropentane is quantitatively different from its 1,5-isomer, specifically regarding flammability. Predicted data for 1,2-dichloropentane indicates a flash point of 42.4 °C . In contrast, 1,5-dichloropentane has a significantly lower flash point of 26.7 °C , placing it in a more hazardous flammability category (e.g., GHS Category 3).

Safety Flammability Storage

Distinct Chemical Reactivity: Skeletal Rearrangement vs. Internal Isomers

1,2-Dichloropentane exhibits a unique chemical behavior not shared by its more internally substituted isomers like 2,3-dichloropentane. In the presence of a Lewis acid catalyst (aluminum chloride), 1,2-dichloropentane undergoes a halogen migration reaction to form predominantly 1,3- and 1,4-dichloropentane [1]. In contrast, under similar conditions, 2,3- and 2,4-dichloropentane isomers undergo rapid equilibration between their diastereomers, representing a fundamentally different reaction pathway [1].

Organic Synthesis Reaction Mechanism Isomerization

Density and Refractive Index: Key QC Metrics for Isomer Confirmation

The density and refractive index serve as rapid, low-cost analytical metrics to verify the identity and purity of 1,2-dichloropentane and distinguish it from other dichloropentanes. Experimental data reports a density of 1.053 g/cm³ and a refractive index of 1.434 for 1,2-dichloropentane . These values differ from those reported for the 1,3-isomer (density 1.0794, nD 1.4462) [1] and the 1,5-isomer (density ~1.10, nD ~1.458) , providing a clear basis for differentiation.

Quality Control Analytical Chemistry Identification

Validated Application Scenarios for 1,2-Dichloropentane Based on Comparative Evidence


As a Precursor in Alkyne Synthesis

1,2-Dichloropentane serves as a specific precursor for the synthesis of 1-pentyne. This is achieved through a double dehydrohalogenation reaction with a strong base like sodium amide [1]. This transformation is dependent on the vicinal dichloride motif; a non-vicinal isomer like 1,5-dichloropentane would not undergo this elimination to form an alkyne under the same conditions, instead yielding different products. This specificity makes 1,2-dichloropentane the required building block for this synthetic route.

As a Substrate for Generating 1,3- and 1,4-Dichloropentane Derivatives

In processes where 1,3- or 1,4-dichloropentane building blocks are desired but are not commercially available or are prohibitively expensive, 1,2-dichloropentane can be used as a starting material. Its well-documented ability to undergo a Lewis acid-catalyzed halogen migration provides a controlled pathway to these alternative isomers [2]. This contrasts with 2,3-dichloropentane, which under the same conditions, only undergoes diastereomeric equilibration. This reactivity profile positions 1,2-dichloropentane as a strategic intermediate for generating a wider range of chlorinated pentane scaffolds.

As an Analytical Reference Standard for Isomer-Specific Chromatography

Given its distinct and well-defined boiling point (148.3 °C), retention time, and mass spectrum, 1,2-dichloropentane is employed as a reference standard in gas chromatography-mass spectrometry (GC-MS) [3]. Its unique properties, clearly differentiated from other isomers like 1,5-dichloropentane (b.p. 180 °C), allow for the unambiguous identification and quantification of this specific isomer in complex mixtures, which is essential for environmental monitoring, process analytical technology (PAT), and quality control in fine chemical manufacturing.

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